
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C10H12BrNO. This compound is characterized by the presence of an amino group, a bromomethyl group, and a chloropropanone moiety attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 3-aminoacetophenone followed by a nucleophilic substitution reaction with 3-chloropropanone. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like ammonia (NH3) or thiols (R-SH). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone groups can participate in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.
Comparación Con Compuestos Similares
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one: This compound has an additional bromine atom, which can affect its reactivity and biological activity.
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one: Lacks the chlorine atom, which can influence its chemical properties and applications.
Propiedades
Fórmula molecular |
C10H11BrClNO |
|---|---|
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
1-[3-amino-2-(bromomethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-6-8-7(10(14)4-5-12)2-1-3-9(8)13/h1-3H,4-6,13H2 |
Clave InChI |
AJXGGUFCSMJDFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)CBr)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B14067805.png)
![[2-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14067808.png)
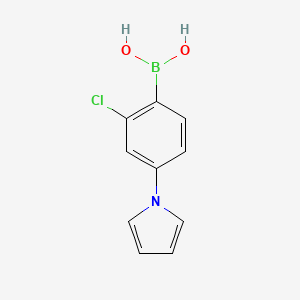

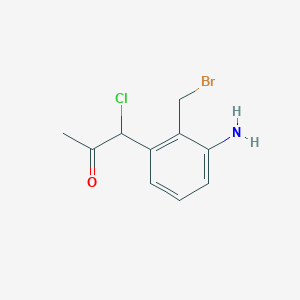

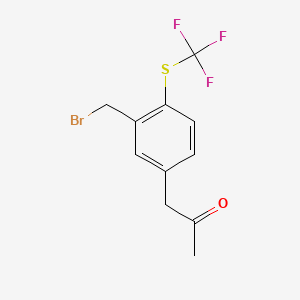
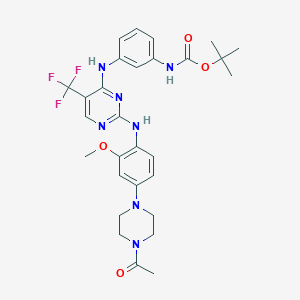

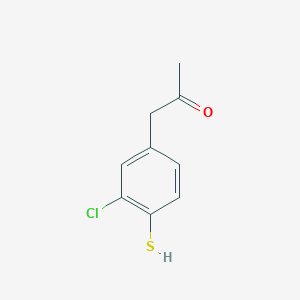
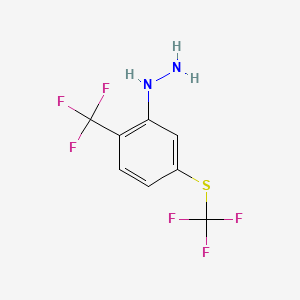
![4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14067846.png)

![ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14067867.png)
